![molecular formula C19H11ClFNO4 B5909457 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5909457.png)
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one, also known as CNFP, is a synthetic compound that has been widely used in scientific research. CNFP is a member of the chalcone family, which is a group of organic compounds that have been found to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activation of NF-κB, which is a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has also been found to inhibit angiogenesis, which is the formation of new blood vessels. Additionally, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been shown to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one in lab experiments is its wide range of biological activities. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been found to have anticancer, anti-inflammatory, and antimicrobial properties, which makes it a useful tool for studying these processes. However, one limitation of using 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one. One area of research could be the development of more efficient synthesis methods for 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one. Another area of research could be the investigation of the specific molecular targets of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one. Additionally, further studies could be conducted to determine the safety and toxicity of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one in vivo. Finally, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one could be further explored as a potential therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one involves the condensation of 2-chloro-4-nitroacetophenone with 4-fluorobenzaldehyde in the presence of a base such as potassium hydroxide. The resulting chalcone intermediate is then cyclized using an acid catalyst such as hydrochloric acid to form 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been extensively used in scientific research due to its various biological activities. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been shown to have antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO4/c20-17-11-14(22(24)25)5-8-16(17)19-10-7-15(26-19)6-9-18(23)12-1-3-13(21)4-2-12/h1-11H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFMEXSLBRCOFZ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

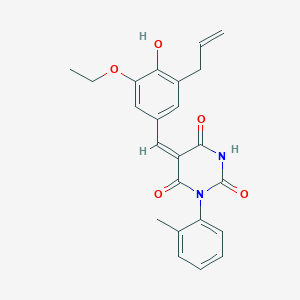
![N-[4-(1-piperidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5909382.png)

![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5909393.png)
![1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5909394.png)
![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5909399.png)
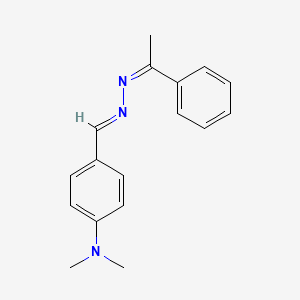

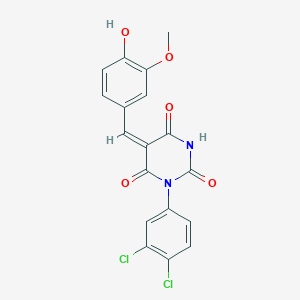
![4-(dimethylamino)benzaldehyde [1-(3-nitrophenyl)ethylidene]hydrazone](/img/structure/B5909430.png)
![3-allyl-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909431.png)
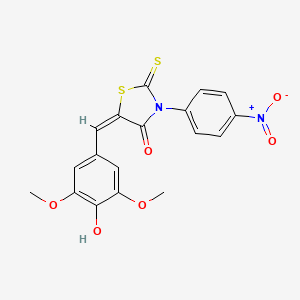
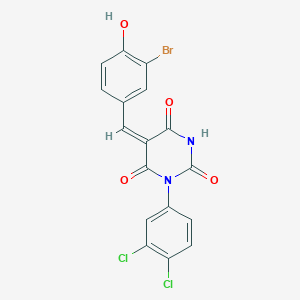
![methyl 4-[5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5909460.png)